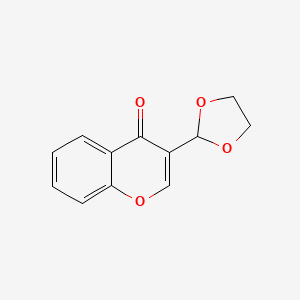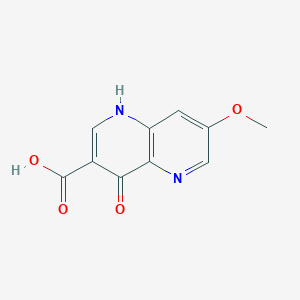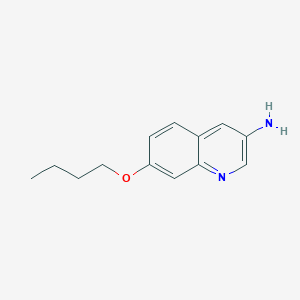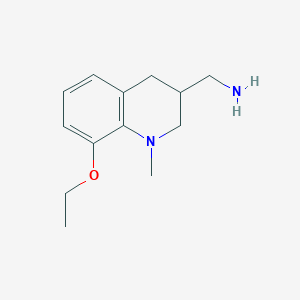![molecular formula C12H21NO2 B15068442 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)
8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, an oxo group, and an azaspirodecane framework. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds through two possible pathways, both of which involve the formation of an intermediate that subsequently undergoes cyclization to form the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a hydroxylated derivative. Substitution reactions would result in compounds with different functional groups replacing the tert-butyl group or other substituents.
Scientific Research Applications
8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and to develop enzyme inhibitors due to its stable and rigid structure.
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development, particularly in designing molecules that target specific biological pathways.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism by which 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 1-Oxa-8-azaspiro[4.5]decan-3-ol
- 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and physical properties, such as increased stability and rigidity, which are not commonly found in other similar compounds. These properties make it particularly valuable for applications requiring stable and rigid molecular frameworks.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
8-tert-butyl-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)9-4-6-12(7-5-9)8-13-10(14)15-12/h9H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
ODSUFSNHULLIGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine](/img/structure/B15068360.png)
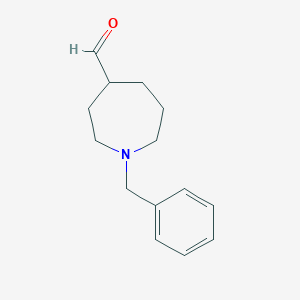
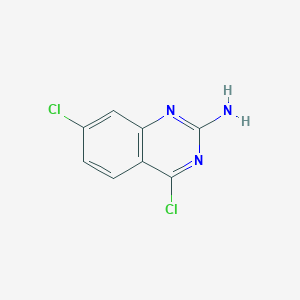
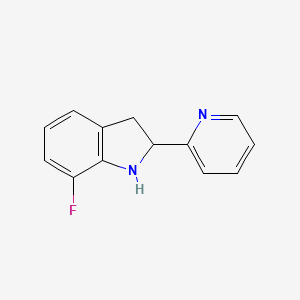
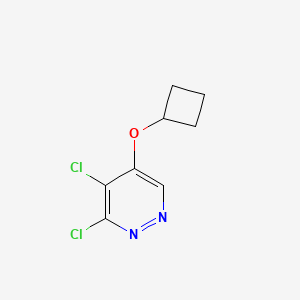
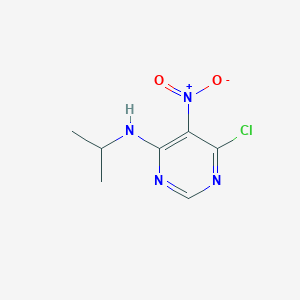
![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)
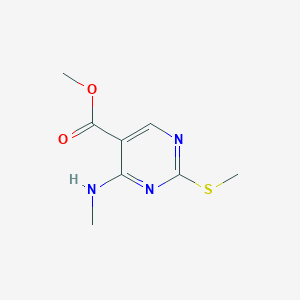
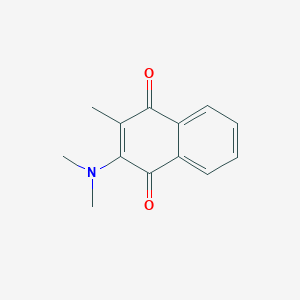
![methyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B15068411.png)
